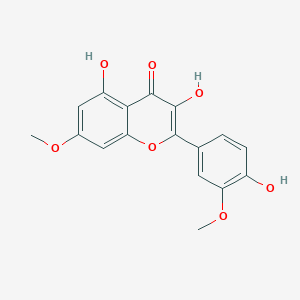

Rhamnazin

説明

Rhamnazin has been reported in Callicarpa kwangtungensis, Halocnemum strobilaceum, and other organisms with data available.

has both antiangiogenic and antineoplastic activities

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O7/c1-22-9-6-11(19)14-13(7-9)24-17(16(21)15(14)20)8-3-4-10(18)12(5-8)23-2/h3-7,18-19,21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYMGKIQXYXSRIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00203695 | |

| Record name | Rhamnazin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552-54-5 | |

| Record name | Rhamnazin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=552-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhamnazin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhamnazin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RHAMNACINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/276CK9GP9Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Rhamnazin: A Comprehensive Technical Guide to its Natural Sources, Plant Distribution, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhamnazin, a naturally occurring O-methylated flavonol, has garnered significant interest within the scientific community for its diverse pharmacological properties. As a derivative of quercetin, this compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This technical guide provides an in-depth overview of the natural sources of this compound, its distribution in the plant kingdom, detailed experimental protocols for its extraction and quantification, and a thorough examination of the key signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources and Plant Distribution of this compound

This compound is found in a variety of plant species across different families. The genus Rhamnus (buckthorns) is a particularly rich source of this flavonol.[1][2] Its presence has also been documented in various species of Artemisia (wormwood), Alnus (alder), and Betula (birch).[3][4] The geographical distribution of these plants is widespread, ranging from temperate regions of the Northern Hemisphere to parts of the Middle East and Asia.

Quantitative Analysis of this compound in Plant Sources

The concentration of this compound can vary significantly depending on the plant species, the part of the plant analyzed, and the geographical location. The following table summarizes the available quantitative data for this compound in selected plant species.

| Plant Species | Plant Part | This compound Concentration | Geographical Origin of Sample | Reference |

| Rhamnus davurica Pall. | Aerial Parts | 24.18 mg/100 g dry weight | Northeast China | [5] |

| Artemisia absinthium L. | Aerial Parts | Total Flavonoids: 3.80 ± 0.13% (this compound is a component) | Not Specified | [6] |

| Rhamnus petiolaris Boiss. & Balansa | Berries | Present (quantification not specified) | Turkey, Iraq, Lebanon, Syria | [2][7][8] |

Experimental Protocols

Extraction of this compound from Plant Material

The extraction of this compound from plant sources typically involves the use of organic solvents to isolate the flavonoid from the complex plant matrix. The following is a general protocol for the extraction of this compound, which can be adapted based on the specific plant material.

a) Maceration:

-

Preparation of Plant Material: Air-dry the plant material (e.g., leaves, stems, or flowers) at room temperature and then grind it into a fine powder.

-

Solvent Extraction: Macerate the powdered plant material in methanol or ethanol (e.g., 100 g of powder in 1 L of solvent) at room temperature for 24-48 hours with occasional shaking.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

b) Soxhlet Extraction:

-

Preparation of Plant Material: Prepare the plant material as described for maceration.

-

Soxhlet Apparatus Setup: Place the powdered plant material in a thimble and insert it into the Soxhlet extractor. Fill the round-bottom flask with a suitable solvent (e.g., methanol or ethanol).

-

Extraction: Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will be cooled and drip back onto the thimble containing the plant material. The extraction is typically run for 6-8 hours.

-

Concentration: After extraction, concentrate the solvent in the flask using a rotary evaporator to yield the crude extract.

c) Ultrasound-Assisted Extraction (UAE):

-

Preparation of Plant Material: Prepare the plant material as described for maceration.

-

Extraction: Suspend the powdered plant material in a solvent (e.g., methanol or ethanol) in a flask. Place the flask in an ultrasonic bath and sonicate for a specified period (e.g., 30-60 minutes) at a controlled temperature.

-

Filtration and Concentration: Filter the mixture and concentrate the filtrate as described in the maceration protocol.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a Diode Array Detector (DAD) is a common and reliable method for the quantification of this compound in plant extracts.

a) Sample and Standard Preparation:

-

Standard Solution: Prepare a stock solution of this compound standard of known concentration (e.g., 1 mg/mL) in methanol. Prepare a series of working standard solutions by diluting the stock solution with methanol to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Solution: Dissolve a known amount of the crude plant extract in methanol to a specific concentration (e.g., 10 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

b) HPLC-DAD Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used. For example:

-

Solvent A: 0.1% formic acid in water.

-

Solvent B: Acetonitrile.

-

Gradient program: Start with a higher proportion of Solvent A, and gradually increase the proportion of Solvent B over the run time. A typical gradient might be: 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-10% B; 25-30 min, 10% B.

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection Wavelength: Monitor at the maximum absorbance wavelength of this compound, which is typically around 254 nm and 370 nm.

-

Column Temperature: 25-30°C.

c) Quantification:

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the sample solution and identify the this compound peak based on its retention time compared to the standard.

-

Calculation: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve. The amount of this compound in the original plant material can then be calculated based on the initial weight of the extract and the plant material.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways involved in cellular processes such as proliferation, inflammation, and apoptosis.

VEGFR2 Signaling Pathway

This compound has been identified as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling.[9][10][11] By inhibiting the phosphorylation of VEGFR2, this compound can suppress downstream signaling cascades, including the MAPK and PI3K/Akt pathways, which are crucial for angiogenesis (the formation of new blood vessels), a process vital for tumor growth and metastasis.[12]

Figure 1: this compound inhibits the VEGFR2 signaling pathway.

JAK/STAT Signaling Pathway

This compound has been shown to inhibit the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) signaling pathway.[13] Specifically, it can inhibit the phosphorylation of JAK1 and STAT3, which are key components of this pathway involved in cell proliferation, differentiation, and apoptosis.[13][14][15] Dysregulation of the JAK/STAT pathway is implicated in various cancers and inflammatory diseases.

Figure 2: this compound inhibits the JAK/STAT signaling pathway.

Nrf2 and NF-κB Signaling Pathways

This compound is also involved in the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are critical in the cellular response to oxidative stress and inflammation. This compound can activate the Nrf2 pathway, leading to the expression of antioxidant enzymes that protect cells from oxidative damage.[16][17][18] Concurrently, it can suppress the activation of NF-κB, a key transcription factor that promotes the expression of pro-inflammatory genes.[19][20][21][22][23]

Figure 3: this compound modulates Nrf2 and NF-κB signaling pathways.

Conclusion

This compound is a promising natural flavonol with a diverse range of biological activities that warrant further investigation for its therapeutic potential. This technical guide has provided a comprehensive overview of its natural sources, geographical distribution, methods for its extraction and quantification, and its mechanisms of action through the modulation of key signaling pathways. The information presented here serves as a foundational resource for researchers and professionals in the field, aiming to facilitate further studies and the potential development of this compound-based therapeutic agents. The limited availability of quantitative data across a wider range of plant species highlights an area for future research to better understand the distribution and concentration of this valuable compound in nature.

References

- 1. researchgate.net [researchgate.net]

- 2. Rhamnetin 3-p-coumaroylrhamninoside from Rhamnus petiolaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Total Flavonoids in Artemisia absinthium L. and Evaluation of Its Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Genus Alnus, A Comprehensive Outline of Its Chemical Constituents and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. <i>Rhamnus pallasii</i> subsp. <i>sintenisii</i> fruit, leaf, bark and root: Phytochemical profiles and biological activities - Arabian Journal of Chemistry [arabjchem.org]

- 6. Total Flavonoids in Artemisia absinthium L. and Evaluation of Its Anticancer Activity | MDPI [mdpi.com]

- 7. Rhamnus petiolaris - Wikipedia [en.wikipedia.org]

- 8. Rhamnus petiolaris Boiss. & Balansa | Plants of the World Online | Kew Science [powo.science.kew.org]

- 9. This compound, a novel inhibitor of VEGFR2 signaling with potent antiangiogenic activity and antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound, a novel inhibitor of VEGFR2 signaling with potent antiangiogenic activity and antitumor efficacy. | Sigma-Aldrich [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound Inhibits Malignant Progression of ProstateCancer Cells via DPP4/JAK/STAT Signaling Pathway [aber.apacsci.com]

- 14. An exhaustive examination of the research progress in identifying potential JAK inhibitors from natural products: a comprehensive overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. JAK1 Activates STAT3 Activity in Non-Small-Cell Lung Cancer cells and IL-6 Neutralizing Antibodies can Suppress JAK1-STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Activation of Nrf2-antioxidant signaling attenuates NFkappaB-inflammatory response and elicits apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Activation of Nrf2-Antioxidant Response Element Mediated Glutamate Cysteine Ligase Expression in Hepatoma Cell line by Homocysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Suppression of nuclear factor-κB activation and inflammation in microglia by physically modified saline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]

- 22. Activation of transcription factor NF-kappa B is suppressed by curcumin (diferuloylmethane) [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Rhamnazin in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhamnazin, a di-O-methylated flavonol, exhibits a range of pharmacological activities, making its biosynthesis a subject of significant interest for drug development and metabolic engineering. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in plants, starting from the central flavonoid precursor, quercetin. It details the enzymatic conversions, key intermediates, and the regulatory mechanisms governing its production. This document includes a compilation of available quantitative data, detailed experimental protocols for the analysis of the pathway, and visual representations of the biochemical and regulatory networks.

The Core Biosynthetic Pathway

The biosynthesis of this compound in plants is a specialized branch of the broader flavonoid pathway. The immediate precursor to this compound is quercetin, a common flavonol synthesized via the phenylpropanoid pathway. The formation of this compound from quercetin involves a two-step O-methylation process, catalyzed by specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs).

The established pathway proceeds as follows:

-

Quercetin to Isorhamnetin: The first methylation step occurs at the 3'-hydroxyl group of the B-ring of quercetin. This reaction is catalyzed by quercetin 3-O-methyltransferase (E.C. 2.1.1.76), utilizing SAM as the methyl donor to produce isorhamnetin (3'-O-methylquercetin).[1][2]

-

Isorhamnetin to this compound: The second methylation occurs at the 7-hydroxyl group of the A-ring of isorhamnetin. This step is catalyzed by 3-methylquercetin 7-O-methyltransferase (E.C. 2.1.1.82), also known as flavonol 7-O-methyltransferase.[3][4] This reaction also uses SAM as the methyl donor and results in the formation of this compound (3',7-di-O-methylquercetin).[3][4]

This compound can be further methylated at the 4'-hydroxyl group by the enzyme 3,7-dimethylquercetin 4'-O-methyltransferase (E.C. 2.1.1.83) to produce ayanin.[5]

Quantitative Data on Key Enzymes

Quantitative kinetic data for the specific plant O-methyltransferases involved in this compound biosynthesis are limited in the literature. However, data from related enzymes acting on quercetin can provide valuable insights. The following table summarizes available kinetic parameters for a mammalian catechol-O-methyltransferase that efficiently methylates quercetin. It is important to note that these values may differ from those of the specific plant enzymes.

| Enzyme | Substrate | Km (µM) | Vmax (pmol/mg protein/min) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Source Organism |

| Catechol-O-methyltransferase | Quercetin | 6.1 | 14,870 | N/A | N/A | Porcine Liver[1] |

| Catechol-O-methyltransferase | Quercetin | 6.9 | 200 | N/A | N/A | Hamster Kidney[1] |

Note: "N/A" indicates that the data was not available in the cited literature. The catalytic efficiency could not be calculated without the kcat value. Further research is required to determine the kinetic parameters of the specific plant quercetin 3-O-methyltransferase and 3-methylquercetin 7-O-methyltransferase.

Regulation of this compound Biosynthesis

The production of this compound, as part of the flavonoid pathway, is tightly regulated at the transcriptional level by a combination of developmental cues and environmental stimuli.

Transcriptional Regulation

The expression of flavonoid biosynthetic genes, including O-methyltransferases, is primarily controlled by the MBW complex, which consists of transcription factors from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families.[6][7][8][9] These transcription factors work in a combinatorial manner to activate or repress the transcription of target genes.[1][10] While the general framework of flavonoid regulation is well-established, the specific MYB and bHLH regulators that directly target the quercetin 3-O-methyltransferase and 3-methylquercetin 7-O-methyltransferase genes for this compound production are yet to be fully elucidated in most plant species.

Environmental Factors

The biosynthesis of flavonoids, including methylated derivatives like this compound, is known to be influenced by various environmental stressors.

-

UV Radiation: Exposure to UV-B radiation is a well-documented inducer of flavonoid biosynthesis.[11][12][13][14] This response is a protective mechanism in plants, where flavonoids act as sunscreens to mitigate UV-induced damage. Increased expression of OMTs and subsequent accumulation of methylated flavonoids have been observed in plants upon UV-B exposure.[11]

-

Abiotic Stress: Other abiotic stresses such as drought, salinity, and extreme temperatures can also modulate the flavonoid pathway.[15][16][17][18][19] The accumulation of specific flavonoids under stress conditions is species-dependent and can be part of the plant's broader stress adaptation response.

Experimental Protocols

Extraction of Flavonoids from Plant Tissue

This protocol provides a general method for the extraction of flavonoids, including quercetin, isorhamnetin, and this compound, from dried plant material for subsequent HPLC analysis.

Materials:

-

Dried and finely ground plant material

-

70-80% Methanol or Ethanol

-

Ultrasonic water bath

-

Centrifuge and centrifuge tubes

-

0.22 µm syringe filters

-

HPLC vials

Procedure:

-

Accurately weigh approximately 500 mg of the powdered plant material into a centrifuge tube.[3]

-

Add 10 mL of 70% methanol to the tube.[3]

-

Place the tube in an ultrasonic water bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C) to enhance extraction efficiency.[3]

-

Centrifuge the mixture at 3000-5000 x g for 10 minutes to pellet the solid material.[3]

-

Carefully collect the supernatant.

-

For exhaustive extraction, the pellet can be re-extracted with another 10 mL of 70% methanol and the supernatants combined.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

The sample is now ready for HPLC analysis.

HPLC Analysis of Quercetin, Isorhamnetin, and this compound

This protocol outlines a reverse-phase HPLC (RP-HPLC) method for the separation and quantification of quercetin and its methylated derivatives.

Instrumentation and Columns:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

Mobile Phase and Gradient:

-

Mobile Phase A: 0.1% Formic acid or Phosphoric acid in water[3]

-

Mobile Phase B: Acetonitrile or Methanol[3]

-

Gradient Elution: A linear gradient is typically used for optimal separation. An example gradient is as follows:

-

0-5 min: 20% B

-

5-25 min: 20-60% B

-

25-30 min: 60-80% B

-

30-35 min: 80% B

-

35-40 min: 80-20% B (return to initial conditions)

-

40-45 min: 20% B (equilibration)

-

-

Flow Rate: 1.0 mL/min[20]

-

Column Temperature: 25-30°C

-

Injection Volume: 10-20 µL

-

Detection Wavelength: 254 nm, 280 nm, and 370 nm are commonly used for flavonoids. Monitoring at multiple wavelengths is recommended.[22]

Quantification:

-

Prepare standard solutions of quercetin, isorhamnetin, and this compound of known concentrations in methanol.

-

Generate a calibration curve for each compound by plotting peak area against concentration.

-

Quantify the compounds in the plant extracts by comparing their peak areas to the respective calibration curves.

In Vitro O-Methyltransferase Enzyme Assay

This protocol describes a general method to determine the activity of flavonoid O-methyltransferases.

Materials:

-

Purified recombinant O-methyltransferase or crude protein extract

-

Quercetin or Isorhamnetin (substrate)

-

S-adenosyl-L-methionine (SAM) (methyl donor)

-

Tris-HCl buffer (e.g., 100 mM, pH 7.5)

-

Methanol (to stop the reaction)

-

HPLC system for product analysis

Procedure:

-

Prepare a reaction mixture containing:

-

Incubate the reaction mixture at 30-37°C for a specified time (e.g., 30-60 minutes).[8]

-

Stop the reaction by adding an equal volume of cold methanol.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant by HPLC to identify and quantify the methylated product (isorhamnetin or this compound).

-

A control reaction without the enzyme or without SAM should be included to account for any non-enzymatic reactions.

For Kinetic Analysis:

-

To determine the Km for the flavonoid substrate, vary its concentration while keeping the concentration of SAM saturating.

-

To determine the Km for SAM, vary its concentration while keeping the flavonoid substrate concentration saturating.

-

Measure the initial reaction velocity at each substrate concentration.

-

Plot the initial velocity against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Conclusion

The biosynthesis of this compound from quercetin is a two-step methylation process catalyzed by specific O-methyltransferases. While the core pathway is understood, further research is needed to fully characterize the kinetics and regulation of the specific plant enzymes involved. The protocols provided in this guide offer a starting point for researchers to investigate this pathway in various plant species. A deeper understanding of this compound biosynthesis will be crucial for the metabolic engineering of plants and microorganisms to produce this valuable bioactive compound for pharmaceutical and nutraceutical applications.

References

- 1. scispace.com [scispace.com]

- 2. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 4. 3-methylquercetin 7-O-methyltransferase - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. [PDF] Recent advances in the transcriptional regulation of the flavonoid biosynthetic pathway. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Identification of Norway Spruce MYB-bHLH-WDR Transcription Factor Complex Members Linked to Regulation of the Flavonoid Pathway [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Combinatorial interactions of MYB and bHLH in flavonoid biosynthesis and their function in plants | Semantic Scholar [semanticscholar.org]

- 11. Identification of One O-Methyltransferase Gene Involved in Methylated Flavonoid Biosynthesis Related to the UV-B Irradiation Response in Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Flavonoids metabolism and physiological response to ultraviolet treatments in Tetrastigma hemsleyanum Diels et Gilg - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

- 17. Abiotic Stresses in Plants and Their Markers: A Practice View of Plant Stress Responses and Programmed Cell Death Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cabidigitallibrary.org [cabidigitallibrary.org]

- 19. researchgate.net [researchgate.net]

- 20. phcogj.com [phcogj.com]

- 21. [PDF] HPLC Method for Simultaneous Quantitative Detection of Quercetin and Curcuminoids in Traditional Chinese Medicines | Semantic Scholar [semanticscholar.org]

- 22. HPLC Method for Simultaneous Quantitative Detection of Quercetin and Curcuminoids in Traditional Chinese Medicines - PMC [pmc.ncbi.nlm.nih.gov]

Rhamnazin: A Comprehensive Technical Guide to its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhamnazin, a naturally occurring O-methylated flavonol, has emerged as a compound of significant interest in pharmacological research. This technical guide provides an in-depth overview of the multifaceted pharmacological properties of this compound, with a focus on its anticancer, anti-inflammatory, antioxidant, and pro-ferroptotic activities. Detailed experimental methodologies for key assays are provided to facilitate reproducible research. Quantitative data from various studies are summarized in structured tables for comparative analysis. Furthermore, key signaling pathways modulated by this compound are visualized using Graphviz (DOT language) to offer a clear understanding of its mechanisms of action. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics.

Introduction

This compound (3,5,4′-trihydroxy-7,3′-dimethoxyflavone) is a flavonoid found in various plants, including those of the Rhamnus genus.[1] Like other flavonoids, it possesses a core structure that lends itself to a range of biological activities.[1] Extensive preclinical research has demonstrated its potential as a therapeutic agent, particularly in the fields of oncology, inflammation, and neuroprotection.[2][3] This document aims to consolidate the current scientific knowledge on the pharmacological properties of this compound, providing a technical foundation for further investigation and drug development efforts.

Anticancer Properties

This compound exhibits potent anticancer activity against various cancer cell lines through multiple mechanisms, including the inhibition of angiogenesis, induction of apoptosis, and initiation of ferroptosis.

Anti-Angiogenic Effects

A critical aspect of tumor growth and metastasis is angiogenesis, the formation of new blood vessels. This compound has been identified as a novel inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[4][5] It effectively inhibits the proliferation, migration, and tube formation of human umbilical vascular endothelial cells (HUVECs).[4][5]

Signaling Pathway: this compound exerts its anti-angiogenic effects by directly inhibiting the VEGF-induced phosphorylation of VEGFR2. This, in turn, blocks downstream signaling cascades, including the MAPK, STAT3, and Akt pathways, which are crucial for endothelial cell proliferation and survival.[6]

Induction of Ferroptosis in Hepatocellular Carcinoma

Recent studies have unveiled a novel anticancer mechanism of this compound: the induction of ferroptosis in hepatocellular carcinoma (HCC) cells.[6] Ferroptosis is a form of programmed cell death characterized by iron-dependent lipid peroxidation. This compound was found to reduce cell proliferation and invasion in HCC cells, an effect that was partially reversed by the ferroptosis inhibitor ferrostatin-1.[6]

Signaling Pathway: this compound induces ferroptosis by downregulating the expression of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation.[6] The inhibition of GPX4 leads to an accumulation of reactive oxygen species (ROS) and lipid peroxidation, ultimately resulting in cell death.[6][7]

Cytotoxicity in Various Cancer Cell Lines

This compound has demonstrated cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for this compound in different cancer cell lines are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | Not explicitly found | [8][9][10][11][12] |

| MDA-MB-231 | Breast Cancer | Not explicitly found | [8][9][10][11][12] |

| Jurkat | Leukemia | Inferior to quercetin | [13] |

| SMMC-7721 | Hepatocellular Carcinoma | ~10-15 | [14] |

| Huh-7 | Hepatocellular Carcinoma | ~10-15 | [14] |

Note: While several studies investigated the effects of this compound on MCF-7 and MDA-MB-231 cells, specific IC50 values were not consistently reported in the searched literature. The effect on Jurkat cells was described as less potent than quercetin.

Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory effects, primarily through the modulation of inflammatory mediators and signaling pathways.

Inhibition of Pro-inflammatory Mediators

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator.[4][15] It also down-regulates the activities of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), enzymes involved in the synthesis of prostaglandins and leukotrienes, respectively.[4]

Modulation of the Nrf2 Pathway

The antioxidant and anti-inflammatory effects of this compound are, in part, mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[16][17] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Signaling Pathway: Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of stimuli like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to their transcription.[18][19][20]

References

- 1. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [en.bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. Rosmarinic Acid Methyl Ester Inhibits LPS-Induced NO Production via Suppression of MyD88- Dependent and -Independent Pathways and Induction of HO-1 in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] this compound inhibits LPS-induced inflammation and ROS/RNS in raw macrophages | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. This compound Inhibits Hepatocellular Carcinoma Cell Aggressiveness in Vitro via Glutathione Peroxidase 4-Dependent Ferroptosis [jstage.jst.go.jp]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Curcumin and melphalan cotreatment induces cell cycle arrest and apoptosis in MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]

- 14. corning.com [corning.com]

- 15. researchgate.net [researchgate.net]

- 16. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - JP [thermofisher.com]

- 17. researchgate.net [researchgate.net]

- 18. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Rhamnazin and Its Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhamnazin, an O-methylated flavonol found in various plants, has emerged as a promising natural compound with a diverse range of biological activities. As a derivative of quercetin, this compound and its synthetic and natural derivatives have garnered significant interest in the scientific community for their potential therapeutic applications. This technical guide provides an in-depth overview of the biological activities of this compound and its derivatives, with a focus on their anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. This document summarizes quantitative data, details experimental methodologies, and visualizes key signaling pathways to serve as a comprehensive resource for researchers and drug development professionals.

Anticancer Activities

This compound and its derivatives have demonstrated significant potential as anticancer agents by influencing various hallmarks of cancer, including proliferation, invasion, and angiogenesis.

Inhibition of Cancer Cell Proliferation

This compound has been shown to inhibit the proliferation of various cancer cell lines. Notably, it induces ferroptosis, a form of iron-dependent programmed cell death, in hepatocellular carcinoma (HCC) cells.[1] The cytotoxic effects of this compound and its derivatives have been quantified through IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound | SMMC-7721 | Hepatocellular Carcinoma | 15 | [1] |

| This compound | Huh-7 | Hepatocellular Carcinoma | 19.8 | [1] |

| 7,3'-di-O-methyltaxifolin | HCT-116 | Colon Cancer | 33 µg/mL | [2] |

| This compound | HCT-116 | Colon Cancer | 34 µg/mL | [2] |

| Quercetin | HCT-116 | Colon Cancer | 36 µg/mL | [2] |

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This compound has been identified as a potent inhibitor of angiogenesis, primarily through its interaction with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[3] By inhibiting the phosphorylation of VEGFR2, this compound effectively blocks downstream signaling cascades, including the MAPK, STAT3, and Akt pathways, which are crucial for endothelial cell proliferation, migration, and tube formation.[4][5]

Inhibition of Invasion and Metastasis

The invasive and metastatic potential of cancer cells is a major contributor to cancer-related mortality. This compound has been shown to suppress the invasion of hepatocellular carcinoma cells, as demonstrated in Transwell assays.[1]

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer. This compound exhibits significant anti-inflammatory properties by modulating key inflammatory pathways. It has been shown to be protective against lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophage cells.[6][7][8] The anti-inflammatory effects of this compound are mediated, in part, through the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and 5-lipoxygenase (5-LO), and by reducing the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[8]

| Compound | Cell Line | Activity | IC50 | Reference |

| This compound | RAW 264.7 | Inhibition of LPS-induced cytotoxicity and pro-inflammatory enzymes | Not specified | [7][8] |

Antioxidant Activity

This compound possesses antioxidant properties, which contribute to its protective effects against cellular damage. As a flavonoid, its structure allows it to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. The antioxidant capacity of flavonoids is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

| Compound | Assay | IC50 | Reference |

| This compound | DPPH Radical Scavenging | Data not available | |

| This compound | ABTS Radical Scavenging | Data not available |

Antimicrobial Activity

While less explored than its other biological activities, this compound has also demonstrated antimicrobial properties. Further research is needed to fully characterize its spectrum of activity and mechanism of action against various pathogens.

Signaling Pathways Modulated by this compound

This compound exerts its diverse biological effects by modulating several key signaling pathways within the cell.

VEGFR2 Signaling Pathway

This compound's anti-angiogenic effects are primarily mediated through the inhibition of the VEGFR2 signaling pathway. Upon binding of VEGF, VEGFR2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. This compound directly inhibits the phosphorylation of VEGFR2, thereby blocking these downstream effects.[3][4][5]

Caption: this compound inhibits the VEGFR2 signaling pathway.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a critical role in the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes. This compound has been shown to activate the Nrf2 pathway, contributing to its antioxidant and anti-inflammatory effects.[9]

Caption: this compound activates the Nrf2 antioxidant pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. This compound has been shown to inhibit the NF-κB pathway, which is a key mechanism of its anti-inflammatory action.

Caption: this compound inhibits the NF-κB inflammatory pathway.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound's biological activities.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Principle: Viable cells with active metabolism convert MTT into a purple formazan product.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or its derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Transwell Invasion Assay

This assay is used to assess the invasive potential of cancer cells.

-

Principle: Cells are seeded in the upper chamber of a Transwell insert coated with a basement membrane matrix (e.g., Matrigel). Chemoattractants in the lower chamber stimulate the cells to invade through the matrix and migrate to the other side of the membrane.

-

Procedure:

-

Coat the upper surface of the Transwell insert with Matrigel.

-

Seed cancer cells in serum-free medium in the upper chamber.

-

Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Incubate for a period that allows for cell invasion (e.g., 24-48 hours).

-

Remove non-invading cells from the upper surface of the membrane.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the number of stained cells under a microscope.

-

Caption: Workflow for the Transwell invasion assay.

Endothelial Cell Tube Formation Assay

This assay is a model for in vitro angiogenesis.

-

Principle: Endothelial cells, when cultured on a basement membrane extract, differentiate and form capillary-like structures.

-

Procedure:

-

Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel).

-

Seed endothelial cells (e.g., HUVECs) onto the matrix.

-

Treat the cells with this compound or its derivatives.

-

Incubate for a period that allows for tube formation (e.g., 4-12 hours).

-

Visualize and photograph the tube-like structures using a microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops.

-

Western Blot Analysis for VEGFR2 Phosphorylation

This technique is used to detect the phosphorylation status of VEGFR2.

-

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the total and phosphorylated forms of the target protein.

-

Procedure:

-

Treat endothelial cells with VEGF in the presence or absence of this compound.

-

Lyse the cells to extract total protein.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated VEGFR2 (p-VEGFR2).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody for total VEGFR2 to normalize the results.

-

Structure-Activity Relationship

The biological activity of flavonoids is closely linked to their chemical structure. For this compound, which is a dimethylated derivative of quercetin, the presence and position of methoxy and hydroxyl groups on the flavonoid skeleton are critical determinants of its activity.[1]

-

Hydroxyl Groups: The number and position of hydroxyl groups influence the antioxidant activity of flavonoids by affecting their ability to donate hydrogen atoms and stabilize free radicals.

-

Methoxy Groups: Methylation of hydroxyl groups can alter the lipophilicity of the molecule, potentially enhancing its bioavailability and cellular uptake. This modification can also influence the interaction of the flavonoid with specific protein targets. For instance, the methylation pattern in this compound may contribute to its specific inhibitory activity against VEGFR2.

Further studies on a wider range of this compound derivatives are needed to fully elucidate the structure-activity relationships for its various biological effects. This knowledge will be crucial for the rational design of more potent and selective analogs for therapeutic development.

Conclusion

This compound and its derivatives represent a promising class of natural compounds with multifaceted biological activities. Their ability to target key pathways involved in cancer, inflammation, and oxidative stress highlights their potential for the development of novel therapeutic agents. This technical guide provides a foundational understanding of the biological properties of this compound, offering valuable insights for researchers and drug developers. Further investigation into the quantitative structure-activity relationships and the in vivo efficacy of this compound and its derivatives is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. journal.med.tohoku.ac.jp [journal.med.tohoku.ac.jp]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. KoreaMed [koreamed.org]

- 7. [PDF] this compound inhibits LPS-induced inflammation and ROS/RNS in raw macrophages | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. ANTIOXIDANT AND ANTI-INFLAMMATORY EFFECTS OF this compound ON LIPOPOLYSACCHARIDE-INDUCED ACUTE LUNG INJURY AND INFLAMMATION IN RATS - PubMed [pubmed.ncbi.nlm.nih.gov]

Rhamnazin: An O-Methylated Flavonol with Therapeutic Potential - A Technical Guide

Abstract: Rhamnazin, a naturally occurring O-methylated flavonol, has garnered significant scientific interest due to its diverse pharmacological activities. As a derivative of quercetin, its structural modifications, specifically the methylation at the 3' and 7' positions, contribute to its unique biological profile.[1][2] This technical guide provides an in-depth overview of this compound for researchers, scientists, and drug development professionals. It covers its chemical properties, biosynthesis, and multifaceted mechanisms of action, including its roles in oncology, inflammation, and oxidative stress. The guide details key signaling pathways modulated by this compound, presents quantitative data on its biological efficacy, and offers comprehensive experimental protocols for its evaluation.

Introduction to this compound

This compound (3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxychromen-4-one) is a flavonoid found in various plants, including those of the Rhamnus genus.[3][4] Structurally, it is a dimethoxyflavone, functionally related to quercetin, where the hydroxyl groups at the 3' and 7' positions are replaced by methoxy groups.[1][2] This O-methylation is a critical structural feature that influences its bioavailability and biological activity, distinguishing it from its parent compound, quercetin.[5] this compound has demonstrated a range of promising therapeutic properties, including anti-angiogenic, anti-tumor, antioxidant, and anti-inflammatory effects.[6][7]

Physicochemical Properties

A clear understanding of this compound's physical and chemical characteristics is fundamental for its application in research and development.

| Property | Value | Reference |

| CAS Number | 552-54-5 | [4] |

| Molecular Formula | C₁₇H₁₄O₇ | [2][4] |

| Molar Mass | 330.29 g/mol | [2][4] |

| IUPAC Name | 3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxychromen-4-one | [2] |

| Synonyms | 3',7-Dimethylquercetin, 7,3'-Di-O-methylquercetin | [2] |

| Appearance | Yellow powder | [8] |

| Solubility | Soluble in organic solvents, limited solubility in water. |

Biosynthesis and Metabolism

This compound is synthesized in plants via the flavonoid biosynthesis pathway, which originates from the phenylpropanoid pathway.[9][10] It is an O-methylated derivative of the widely distributed flavonol, quercetin. The biosynthesis involves specific O-methyltransferase (OMT) enzymes that catalyze the transfer of a methyl group from S-adenosyl methionine (SAM) to the hydroxyl groups of a flavonoid precursor.[4][11]

The key enzymatic step in the formation of this compound from its precursor, isorhamnetin (3'-O-methylquercetin), is catalyzed by the enzyme 3-methylquercetin 7-O-methyltransferase . This enzyme uses SAM as the methyl donor to produce S-adenosyl homocysteine and this compound.[4] Further metabolism of this compound can occur, for instance, the enzyme 3,7-dimethylquercetin 4'-O-methyltransferase can convert this compound to ayanin.[4]

Figure 1: Simplified biosynthetic pathway of this compound.

Pharmacological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of biological activities, making it a compound of significant interest for drug development. Its mechanisms of action are multifaceted, often involving the modulation of key cellular signaling pathways.

Anti-Cancer and Anti-Angiogenic Activity

This compound has demonstrated potent anti-cancer properties, particularly through its ability to inhibit angiogenesis and induce a novel form of cell death known as ferroptosis.

4.1.1. Inhibition of VEGFR2 Signaling

A primary mechanism for this compound's anti-angiogenic effect is its direct inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[12] By targeting VEGFR2, this compound blocks the downstream signaling cascades crucial for endothelial cell proliferation, migration, and tube formation, which are essential processes for the formation of new blood vessels that supply tumors.[12][13] Specifically, this compound has been shown to inhibit the VEGF-induced phosphorylation of VEGFR2 at tyrosine residue 951 (Tyr951), subsequently suppressing the activation of downstream pathways including MAPK, STAT3, and Akt.[13][14]

References

- 1. lipidmaps.org [lipidmaps.org]

- 2. This compound | C17H14O7 | CID 5320945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 3-rutinoside | C29H34O16 | CID 5464499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ANTIOXIDANT AND ANTI-INFLAMMATORY EFFECTS OF this compound ON LIPOPOLYSACCHARIDE-INDUCED ACUTE LUNG INJURY AND INFLAMMATION IN RATS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. optibrium.com [optibrium.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound, a novel inhibitor of VEGFR2 signaling with potent antiangiogenic activity and antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Ethnobotanical Uses of Plants Containing Rhamnazin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhamnazin (7,3'-di-O-methylquercetin) is a bioactive flavonol found in a variety of medicinal plants. This technical guide provides a comprehensive overview of the ethnobotanical uses of this compound-containing plants, alongside a detailed examination of the compound's pharmacological activities and underlying molecular mechanisms. This document is intended to serve as a resource for researchers and professionals in the fields of ethnopharmacology, natural product chemistry, and drug discovery. It summarizes quantitative data on this compound content, details experimental protocols for its isolation and biological evaluation, and visualizes key signaling pathways modulated by this flavonoid.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously present in the plant kingdom, renowned for their broad spectrum of biological activities. Among these, this compound, an O-methylated derivative of quercetin, has garnered significant scientific interest. It is found in various plant genera, including Rhamnus, Artemisia, Alnus, Betula, and Aesculus.[1] Traditional medicine systems across the globe have long utilized plants containing this compound to treat a variety of ailments, particularly those related to inflammation, infections, and cellular damage. This guide aims to bridge the gap between the traditional ethnobotanical knowledge and modern scientific understanding of this compound's therapeutic potential.

Ethnobotanical Uses of this compound-Containing Plants

The traditional use of plants rich in flavonoids like this compound often correlates with the compound's known biological activities. These plants have been empirically selected over centuries for their healing properties.

-

Rhamnus (Buckthorn): Species within the Rhamnus genus are perhaps the most well-known sources of this compound. Traditionally, various parts of these plants have been used to treat conditions such as cancer, wounds, jaundice, hepatitis, gonorrhea, and inflammatory disorders.[2] The laxative properties of some Rhamnus species are also widely recognized in traditional medicine.

-

Artemisia (Mugwort, Wormwood): The genus Artemisia has a long history of use in traditional medicine across Asia and Europe for treating inflammatory conditions, gastrointestinal disorders, and parasitic infections.[3][4][5][6] The presence of flavonoids, including this compound, contributes to the anti-inflammatory and antioxidant effects of these plants.

-

Alnus (Alder): Various Alnus species have been traditionally used to treat a range of ailments including cancer, hepatitis, and inflammatory conditions of the uterus.[6][7] The bark and leaves are often used externally for skin complaints and wound healing due to their astringent and anti-inflammatory properties.[7][8]

-

Betula (Birch): The bark and leaves of Betula species are traditionally used in many cultures to treat inflammatory conditions such as arthritis and rheumatism, as well as for skin ailments and wound healing.[1][3][9][10] These uses are consistent with the anti-inflammatory and antioxidant properties attributed to their flavonoid constituents.

-

Aesculus (Horse Chestnut): Aesculus hippocastanum has a history of traditional use for chronic venous insufficiency, hemorrhoids, and postoperative edema.[11][12][13] The flavonoids present in horse chestnut are known to strengthen capillaries and possess anti-inflammatory effects.[12]

Quantitative Analysis of this compound in Plants

The concentration of this compound can vary significantly between plant species, the part of the plant used, and the geographical location. High-performance liquid chromatography (HPLC) is the most common analytical technique for the quantification of this compound in plant materials.

Table 1: this compound Content in Various Plant Species

| Plant Species | Plant Part | This compound Content (mg/100g DW) | Reference |

| Rhamnus davurica | Herb | 1.52 | [14] |

| Rhamnus pallasii subsp. sintenisii | Fruit, Leaf, Bark, Root | Present (unquantified) |

Note: This table is intended to be illustrative. A comprehensive, standardized dataset on this compound content across a wide range of plants is still an area of active research.

Experimental Protocols

Extraction and Isolation of this compound

The following is a general protocol for the extraction and isolation of this compound from plant material, which can be adapted based on the specific plant matrix.

Protocol 1: Extraction and Isolation of Flavonoids from Rhamnus Species

-

Plant Material Preparation: Air-dry the plant material (e.g., leaves, bark) at room temperature and grind it into a fine powder.

-

Extraction:

-

Macerate the powdered plant material with 80% methanol at room temperature for 24 hours.

-

Filter the extract and repeat the extraction process two more times with fresh solvent.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Fractionation:

-

Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This compound is expected to be enriched in the ethyl acetate and n-butanol fractions.

-

-

Column Chromatography:

-

Subject the this compound-rich fraction to column chromatography on silica gel.

-

Elute the column with a gradient of chloroform and methanol (e.g., 100:0 to 80:20).

-

Collect the fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1) and visualizing under UV light.

-

-

Purification:

-

Combine the fractions containing this compound and further purify using preparative HPLC or Sephadex LH-20 column chromatography to yield pure this compound.

-

-

Structure Elucidation: Confirm the identity of the isolated compound as this compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Biological Activity Assays

Protocol 2: DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of various concentrations of this compound (e.g., 1-100 µg/mL) to 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or quercetin can be used as a positive control.

-

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value (the concentration of the sample that inhibits 50% of the DPPH radicals) can be determined from a dose-response curve.

Protocol 3: ABTS Radical Cation Scavenging Assay

-

Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Assay Procedure:

-

Add 190 µL of the diluted ABTS•+ solution to 10 µL of various concentrations of this compound (e.g., 1-100 µg/mL).

-

Incubate the mixture at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

Trolox or ascorbic acid can be used as a positive control.

-

-

Calculation: Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

Protocol 4: Nitric Oxide (NO) Inhibition Assay using Griess Reagent in RAW 264.7 Macrophages

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Assay Procedure:

-

Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1-50 µM) for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce nitric oxide production.

-

-

Nitrite Measurement:

-

Collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

A standard curve of sodium nitrite is used to quantify the nitrite concentration.

-

-

Calculation: Determine the percentage of NO inhibition relative to the LPS-stimulated control group.

Protocol 5: VEGFR2 Kinase Assay

-

Assay Principle: This assay measures the ability of this compound to inhibit the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The assay typically quantifies the amount of ATP consumed during the phosphorylation of a substrate by the kinase.

-

Reagents: Recombinant human VEGFR2 kinase, a suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and a kinase assay buffer. A detection reagent such as Kinase-Glo® is used to measure the remaining ATP.

-

Assay Procedure (in a 96-well plate):

-

To each well, add the kinase buffer, substrate, and ATP.

-

Add various concentrations of this compound or a known VEGFR2 inhibitor (e.g., Sunitinib) as a positive control.

-

Initiate the kinase reaction by adding the VEGFR2 enzyme.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the Kinase-Glo® reagent.

-

Measure the luminescence, which is inversely proportional to the kinase activity.

-

-

Calculation: Determine the percentage of inhibition and the IC₅₀ value for this compound.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key cellular signaling pathways, particularly those involved in angiogenesis and the antioxidant response.

Inhibition of VEGFR2 Signaling Pathway

This compound has been identified as a potent inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels). By inhibiting this pathway, this compound can suppress tumor growth and metastasis. This compound has been shown to inhibit the phosphorylation of VEGFR2 at Tyr951, which in turn affects the activation of downstream signaling molecules such as MAPK, AKT, and STAT3.[7][10]

Activation of the Nrf2-Antioxidant Response Element (ARE) Pathway

This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1). This compound can interrupt the Nrf2-Keap1 protein-protein interaction, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and detoxification genes, leading to their transcription and subsequent protection of the cell from oxidative damage.[9]

References

- 1. ABC Herbalgram Website [herbalgram.org]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. japsonline.com [japsonline.com]

- 4. Black Alder (Alnus glutinosa syn. A. rotundifolia) - Herbal Materia Medica [homersherbs.com]

- 5. caringsunshine.com [caringsunshine.com]

- 6. Alder | Discover Plant Wisdom — Get Started Today — Numinous Myth + Flora [enchantersgreen.com]

- 7. Alder: Research Notes - Medicinal Forest Garden Trust [medicinalforestgardentrust.org]

- 8. Alder Medicinal Uses: Discover This Powerful Medicinal Tree - The School of Wild Medicine [theschoolofwildmedicine.com]

- 9. Medicinal plants of the genus Betula—Traditional uses and a phytochemical–pharmacological review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bhealthy.co.za [bhealthy.co.za]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

Rhamnazin: A Comprehensive Technical Review of Its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: Rhamnazin, a naturally occurring O-methylated flavonol found in various plants, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth review of the therapeutic potential of this compound, focusing on its anticancer, anti-inflammatory, antioxidant, and neuroprotective properties. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological pathways to support further research and drug development efforts.

Anticancer Potential

This compound has demonstrated notable anticancer effects across various cancer types, primarily through the inhibition of key signaling pathways involved in tumor growth and angiogenesis, and the induction of alternative cell death mechanisms.

Mechanism of Action

-

VEGFR2 Inhibition: this compound acts as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. By inhibiting VEGFR2, this compound disrupts downstream signaling cascades, including the MAPK, AKT, and STAT3 pathways, which are crucial for endothelial cell proliferation, migration, and tube formation[1][2][3].

-

Induction of Ferroptosis: In hepatocellular carcinoma (HCC) cells, this compound has been shown to induce ferroptosis, an iron-dependent form of programmed cell death. This is achieved by reducing the expression of Glutathione Peroxidase 4 (GPX4), a key enzyme involved in protecting cells from lipid peroxidation[4].

Quantitative Data: In Vitro Efficacy

The anti-proliferative activity of this compound has been quantified in several cancer cell lines, with IC50 values indicating its potency.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-231 | Breast Cancer | 19 | [1] |

| MCF-7 | Breast Cancer | 27 | [1] |

| SK-BR-3 | Breast Cancer | 32 | [1] |

| T-47D | Breast Cancer | 41 | [1] |

| HCC1937 | Breast Cancer | 64 | [1] |

VEGFR2 Kinase Inhibition:

| Target | IC50 (µM) | Reference |

| VEGFR2 Kinase | 4.68 | [1] |

Experimental Protocols

1.3.1. VEGFR2 Kinase Assay (General Protocol)

This protocol outlines the general steps for assessing the inhibitory effect of a compound like this compound on VEGFR2 kinase activity.

-

Reagent Preparation: Thaw and prepare 5x Kinase Buffer, ATP, and the substrate (e.g., Poly-Glu,Tyr 4:1). Prepare a 1x Kinase Buffer by diluting the 5x stock with distilled water[5].

-

Master Mix Preparation: Create a master mix containing 1x Kinase Buffer, ATP, and the substrate[5].

-

Plate Setup: Add the master mix to all wells of a 96-well plate. Add the test inhibitor (this compound) at various concentrations to the designated wells. Include "Positive Control" wells (with enzyme but no inhibitor) and "Blank" wells (without enzyme)[5].

-

Enzyme Addition: Dilute the VEGFR2 kinase to the desired concentration in 1x Kinase Buffer. Initiate the reaction by adding the diluted enzyme to the "Positive Control" and "Test Inhibitor" wells[5].

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes)[5].

-

Detection: Add a detection reagent (e.g., Kinase-Glo™ MAX) to each well to measure the remaining ATP, which is inversely proportional to kinase activity. Incubate at room temperature as per the reagent's instructions[5].

-

Luminescence Reading: Measure the luminescence using a microplate reader. The "Blank" values are subtracted from all other readings to normalize the results[5].

1.3.2. This compound-Induced Ferroptosis Assessment in Hepatocellular Carcinoma (HCC) Cells

This protocol describes the key steps to investigate this compound's ability to induce ferroptosis in HCC cells.

-

Cell Culture and Treatment: Culture HCC cell lines (e.g., SMMC-7721 and Huh-7) under standard conditions. Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours)[4].

-

Assessment of Ferroptosis Hallmarks:

-

Lipid Peroxidation: Measure the levels of malondialdehyde (MDA), a product of lipid peroxidation, using a commercially available kit[4].

-

Reactive Oxygen Species (ROS) and Ferrous Iron (Fe2+) Levels: Quantify intracellular ROS and Fe2+ levels using appropriate fluorescent probes and detection methods (e.g., ELISA)[4].

-

GSH/GSSG Ratio: Determine the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) as an indicator of oxidative stress, using a suitable assay kit[4].

-

-

Mechanism of Action Analysis:

-

Western Blotting: Analyze the protein expression levels of key ferroptosis-related proteins, such as GPX4 and system xc-, in this compound-treated and control cells[4].

-

Rescue Experiments: To confirm the role of GPX4, overexpress GPX4 in HCC cells and then treat with this compound. Assess whether GPX4 overexpression can reverse the ferroptotic effects of this compound[4].

-

Signaling Pathway Diagrams

Anti-inflammatory and Antioxidant Potential

This compound exhibits significant anti-inflammatory and antioxidant properties, suggesting its potential in managing conditions associated with chronic inflammation and oxidative stress.

Mechanism of Action

-

Inhibition of Pro-inflammatory Mediators: In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound has been shown to down-regulate the activities of pro-inflammatory enzymes cyclooxygenase (COX) and 5-lipoxygenase (5-LO)[6][7]. It also modulates the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), including nitric oxide (NO)[6][7].

-

Nrf2 Pathway Activation: this compound has been observed to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses. This activation contributes to its protective effects against oxidative stress[8][9].

Quantitative Data: In Vitro and In Vivo Effects

| Cell/Animal Model | Effect | Dosage/Concentration | Reference |

| RAW 264.7 Macrophages | Down-regulation of COX and 5-LO activities | 1, 5, and 10 µM | [6][7] |

| RAW 264.7 Macrophages | Modulation of ROS/RNS production | 1, 5, and 10 µM | [6][7] |

| Rat Model of Acute Lung Injury | Attenuation of inflammatory parameters | 5, 10, and 20 mg/kg (i.p.) | [1] |

Experimental Protocols

2.3.1. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells

This protocol outlines the measurement of this compound's effect on NO production.

-

Cell Culture and Stimulation: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulating with lipopolysaccharide (LPS) (e.g., 1 µg/mL)[10][11].

-

Incubation: Incubate the cells for a further period (e.g., 24 hours) to allow for NO production[11].

-

Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Reading: After a short incubation period, measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader. The absorbance is proportional to the nitrite concentration, which reflects NO production.

-

Data Analysis: Calculate the percentage inhibition of NO production by comparing the absorbance of this compound-treated wells to the LPS-stimulated control wells.

2.3.2. Nrf2 Nuclear Translocation Assay (General Protocol)

This protocol describes a general method to assess the activation of the Nrf2 pathway.

-

Cell Treatment: Treat cells with this compound at various concentrations and for different time points.

-

Nuclear and Cytoplasmic Fractionation: Harvest the cells and perform subcellular fractionation to separate the nuclear and cytoplasmic extracts using a commercial kit.

-

Western Blot Analysis: Perform Western blotting on both the nuclear and cytoplasmic fractions. Use antibodies specific for Nrf2 to detect its presence in each fraction. Lamin B1 and β-actin can be used as nuclear and cytoplasmic loading controls, respectively. An increased Nrf2 signal in the nuclear fraction indicates translocation and activation.

-

Immunofluorescence: Alternatively, fix and permeabilize the treated cells. Incubate with an anti-Nrf2 antibody followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with a DNA dye (e.g., DAPI). Visualize the cells using a fluorescence microscope to observe the localization of Nrf2.

Signaling Pathway Diagram

Neuroprotective Potential

Emerging evidence suggests that this compound may possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases.

Mechanism of Action

While the exact mechanisms are still under investigation, the neuroprotective effects of this compound are likely linked to its potent antioxidant and anti-inflammatory activities, which are known to play a crucial role in mitigating neuronal damage in various neurodegenerative conditions.

Preclinical Evidence

Studies in animal models are needed to provide quantitative data on the neuroprotective efficacy of this compound. Behavioral tests such as the Morris water maze could be employed to assess cognitive improvements.

Experimental Protocols

3.3.1. Morris Water Maze for Assessing Spatial Learning and Memory

This protocol describes a standard method to evaluate the effect of a compound like this compound on cognitive function in rodents.

-

Apparatus: A large circular pool filled with opaque water containing a hidden escape platform. Visual cues are placed around the pool.

-

Acquisition Phase: For several consecutive days, place the animal into the pool from different starting positions and allow it to find the hidden platform. Record the escape latency (time to find the platform) and path length for each trial[12][13][14].

-

Probe Trial: After the acquisition phase, remove the platform and allow the animal to swim freely for a set duration (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located.

-